molecular formula C13H10BrClO B1443016 4-(5-Bromo-2-chlorobenzyl)phenol CAS No. 864070-18-8

4-(5-Bromo-2-chlorobenzyl)phenol

Cat. No. B1443016
M. Wt: 297.57 g/mol
InChI Key: CSQCYSDEAYXXTN-UHFFFAOYSA-N
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Patent
US08106021B2

Procedure details

To a stirred solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (intermediate B) (747 g, 2.31 mol) in dichloromethane was added slowly boron tribromide (1.15 kg, 4.62 mol) at −78° C. The reaction mixture was allowed to warm to room temperature. When the reaction was complete as measured by TLC, the reaction was quenched with water. The mixture was extracted with dichloromethane. The organic layer was washed with an aqueous solution of saturated sodium bicarbonate, then with water, and then with brine, and dried over Na2SO4. The residue was concentrated and then recrystallized in petroleum ether to obtain intermediate H as a white solid (460 g, yield 68%). 1H NMR (CDCl3, 400 MHz): δ 7.23˜7.29 (m, 3H), 7.08 (d, J=8.8 Hz, 2H), 6.79 (d, J=8.8 Hz, 2H), 5.01 (s, 1H), 4.00 (s, 2H).
Quantity
747 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16]CC)=[CH:12][CH:11]=2)[CH:3]=1.B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([CH:3]=1)[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
747 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
Name
Quantity
1.15 kg
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and then with brine, and dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(CC2=CC=C(C=C2)O)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 460 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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